松属素查尔酮

描述

Pinocembrin chalcone is a naturally occurring flavonoid compound found in various plants, including honey, propolis, ginger roots, and wild marjoram . It is known for its pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . This compound has gained significant attention due to its potential therapeutic applications in treating diseases like ischemic stroke, Parkinson’s disease, and Alzheimer’s disease .

科学研究应用

Pinocembrin chalcone has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other flavonoid compounds . In biology and medicine, it is studied for its neuroprotective, anti-inflammatory, and antioxidant properties . The compound has shown promise in treating ischemic stroke, Parkinson’s disease, Alzheimer’s disease, and certain types of cancer . Additionally, pinocembrin chalcone is explored for its potential use in the food, pharmaceutical, and cosmetic industries due to its beneficial properties .

作用机制

Target of Action

Pinocembrin chalcone is a natural flavonoid compound that has been identified in honey, propolis, ginger roots, wild marjoram, and other plants . It has shown anti-inflammatory and neuroprotective effects as well as the ability to reduce reactive oxygen species, protect the blood-brain barrier, modulate mitochondrial function, and regulate apoptosis . It is also an inhibitor of tyrosinase with antimutagenic effects .

Mode of Action

Pinocembrin chalcone interacts with its targets in a variety of ways. It has been suggested that pinocembrin reduces endoplasmic reticulum (ER) stress and apoptosis by decreasing C/EBP homologous protein (CHOP)/GADD153 and caspase-12 expression via the PERK-elF2α-ATF4 signaling pathway .

Biochemical Pathways

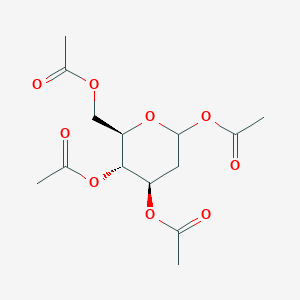

In plants, pinocembrin is synthesized from phenylalanine by the action of three enzymes: phenylalanine ammonia lyase, 4-coumarate–CoA ligase, and chalcone synthase . This biosynthesis has been successfully replicated in recombinant Escherichia coli and Saccharomyces cerevisiae . In addition, it has been suggested that pinocembrin might be converted into naringenin in vivo, constituting two parallel biosynthetic pathways for naringenin .

Pharmacokinetics

Research has shown that pinocembrin can be absorbed rapidly in the body and easily cross the blood–brain barrier . In addition, the absorption/elimination process of pinocembrin occurs rapidly and shows no serious accumulation in the body . This indicates that pinocembrin might be useful for treatment of diseases in the central nervous system (CNS).

Result of Action

Pinocembrin has shown a variety of properties that could hold promise for treating diseases such as endotoxin shock, cancer, and cardiovascular diseases . In vitro and in vivo studies have provided evidence that pinocembrin can protect the brain against damage from ischemic stroke . Therefore, in 2008, pinocembrin was approved by the State Food and Drug Administration of China for clinical trials in patients with ischemic stroke .

Action Environment

The action of pinocembrin chalcone can be influenced by various environmental factors. For instance, the biosynthesis efficiency of pinocembrin can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Furthermore, the absorption, distribution, metabolism, and excretion (ADME) properties of pinocembrin can be affected by factors such as the individual’s metabolic rate, the presence of other substances in the body, and the method of administration .

生化分析

Biochemical Properties

Pinocembrin chalcone plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, it is synthesized from glucose in Saccharomyces cerevisiae, where cinnamic acid, an inhibitor of pinocembrin synthesis, was identified .

Molecular Mechanism

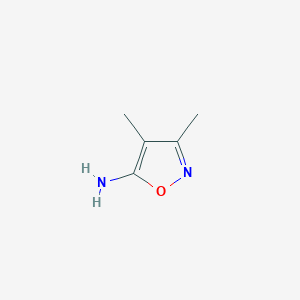

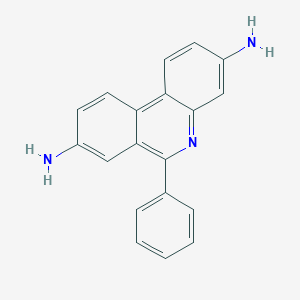

At the molecular level, Pinocembrin chalcone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is involved in the biosynthesis pathway where L-Phenylalanine produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form Pinocembrin chalcone under the action of chalcone synthase .

准备方法

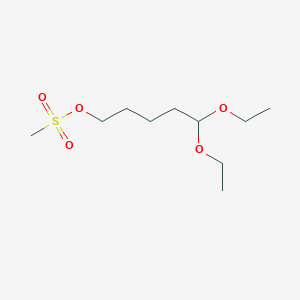

Synthetic Routes and Reaction Conditions: Pinocembrin chalcone can be synthesized through the flavonoid biosynthesis pathway. The process begins with L-phenylalanine, which produces cinnamic acid under the action of phenylalanine ammonia lyase . Cinnamic acid then generates cinnamoyl-CoA under the action of CoA ligase. Chalcone synthase catalyzes the formation of pinocembrin chalcone from cinnamoyl-CoA via condensation of three acetate units from malonyl-CoA . The chalcone is then converted to (2S)-pinocembrin by the enzyme chalcone isomerase .

Industrial Production Methods: Industrial production of pinocembrin chalcone involves optimizing the biosynthesis process in microorganisms like Saccharomyces cerevisiae . This includes increasing the availability of precursor compounds, reducing the accumulation of inhibitory byproducts, and optimizing cultivation conditions to achieve higher yields .

化学反应分析

Types of Reactions: Pinocembrin chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving pinocembrin chalcone include oxidizing agents, reducing agents, and catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure optimal yields and product purity .

Major Products Formed: The major products formed from the reactions of pinocembrin chalcone include various derivatives with enhanced biological activities . These derivatives are studied for their potential therapeutic applications in treating different diseases .

相似化合物的比较

Pinocembrin chalcone is compared with other similar compounds, such as naringenin chalcone, isoliquiritigenin, and butein . While all these compounds belong to the flavonoid family and share similar structures, pinocembrin chalcone stands out due to its unique pharmacological properties and potential therapeutic applications . The compound’s ability to cross the blood-brain barrier and its effectiveness in treating neurological disorders make it particularly noteworthy .

List of Similar Compounds:- Naringenin chalcone

- Isoliquiritigenin

- Butein

- Neoplathymenin

- Okanin

- Robtein

属性

IUPAC Name |

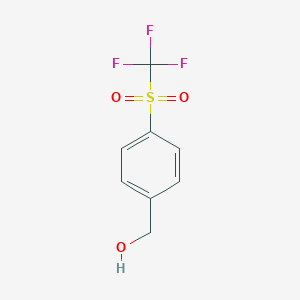

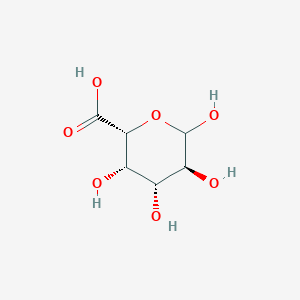

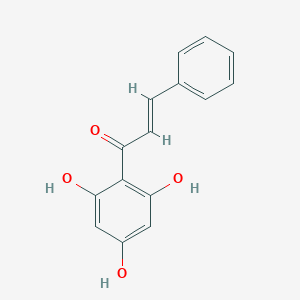

(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYXTWZXLWHMBX-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343555 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-97-1 | |

| Record name | Pinocembrin chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pinocembrin chalcone has demonstrated significant antibacterial activity against both antibiotic-susceptible and antibiotic-resistant strains of Neisseria gonorrhoeae []. This activity makes it a promising candidate for further research in combating drug-resistant gonorrhea.

A: Pinocembrin chalcone, isolated from Boesenbergia pandurata (fingerroot), exhibits strong antimutagenic activity against heterocyclic amines such as Trp-P-1, Trp-P-2, and PhIP []. Its mechanism of action primarily involves inhibiting the N-hydroxylation of these compounds, effectively hindering the first step in their enzymatic activation into mutagens.

A: Pinocembrin chalcone is not the end product of the flavonoid biosynthesis pathway, but rather an intermediate. Chalcone synthase (CHS), a key enzyme in this pathway, utilizes cinnamoyl-CoA and malonyl-CoA to produce Pinocembrin chalcone [, ]. Subsequently, Pinocembrin chalcone can be further modified into other flavonoids like pinocembrin.

A: Molecular docking studies revealed that cinnamoyl-CoA, the precursor of Pinocembrin chalcone, exhibits a higher binding affinity to Chalcone Synthase variant 2 (BrCHS var 2) compared to p-coumaroyl-CoA []. This preference is attributed to the specific interactions between cinnamoyl-CoA and the enzyme's active site, particularly with the amino acid residue Cys 164.

A: Overexpression of the BrCHS2 gene in Boesenbergia rotunda suspension cultures resulted in altered expression levels of various genes, including those involved in flavonoid biosynthesis []. While the overall number of upregulated genes was higher in the transgenic lines, a closer examination revealed that genes specifically related to flavonoid biosynthesis were predominantly downregulated. This suggests a complex regulatory network influenced by BrCHS2 overexpression, ultimately impacting the production of Pinocembrin chalcone and other metabolites.

ANone: The molecular formula of Pinocembrin chalcone is C15H12O4, and its molecular weight is 256.25 g/mol.

A: Yes, Pinocembrin chalcone, isolated from Piper lanceaefolium, has shown antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 100 µg/mL [].

A: Research suggests that Pinocembrin chalcone may have anti-estrogenic properties. In silico studies using molecular docking and dynamic simulations demonstrated the interaction of Pinocembrin chalcone with both the estrogen receptor (ER) and vascular endothelial growth factor (VEGF), a marker for estrogen receptor-negative (ER-) breast cancer []. This suggests a potential for Pinocembrin chalcone in treating ER- breast cancer.

A: Yes, Pinocembrin chalcone has been identified as a constituent of propolis, a resinous mixture collected by honeybees from various plant sources [, ]. This finding suggests that Pinocembrin chalcone, along with other flavonoids, might contribute to the biological activities and potential health benefits associated with propolis consumption.

A: The antimicrobial properties of Pinocembrin chalcone have shown promise in extending the shelf life of food products. For instance, ethanolic extracts of propolis, rich in Pinocembrin chalcone and other phenolic compounds, effectively inhibited spoilage microorganisms in minced common carp meat, preserving its quality during storage at 4°C [].

A: Yes, research indicates that the concentration of terpenoids and flavonoids, including Pinocembrin chalcone, can differ significantly even within Lindera umbellata plants from the same geographical region []. This variability highlights the influence of individual plant genetics and environmental factors on the production of these secondary metabolites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。